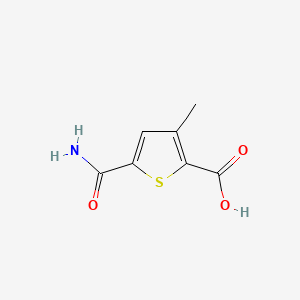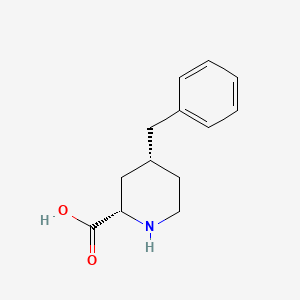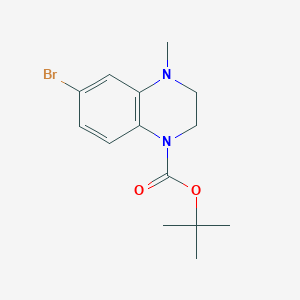
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of a bromine atom, a methoxypropoxy group, and a chlorine atom attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene typically involves multiple steps. One common synthetic route includes the following steps:
Etherification: The attachment of the methoxypropoxy group.
Chlorination: The addition of a chlorine atom to the benzene ring.
The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to changes in their activity and function. The methoxypropoxy group can also participate in hydrogen bonding and van der Waals interactions, further influencing the compound’s effects .
Comparison with Similar Compounds
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene can be compared with other similar compounds, such as:
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a chlorine atom.
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene: Contains an additional bromine atom on the benzene ring.
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-4-methylbenzene: Similar structure but with a methyl group at a different position on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H16BrClO2 |
|---|---|
Molecular Weight |
307.61 g/mol |
IUPAC Name |
1-[2-bromo-1-(3-methoxypropoxy)ethyl]-3-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO2/c1-15-6-3-7-16-12(9-13)10-4-2-5-11(14)8-10/h2,4-5,8,12H,3,6-7,9H2,1H3 |
InChI Key |
WJTHSKFZXVETHE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC(CBr)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)
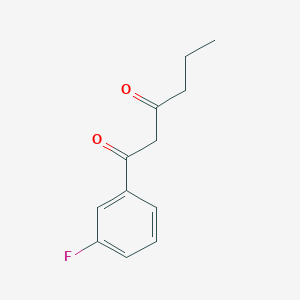
![Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13487766.png)

![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)
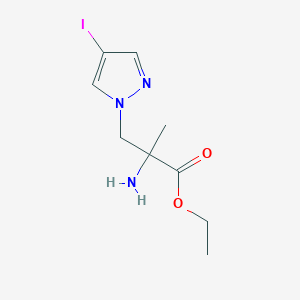
![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13487806.png)
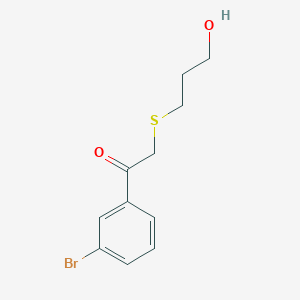

![2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)

